2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride
Description
Structural Elucidation of 2-[(2-Furylmethyl)amino]-N-(2-Methoxyphenyl)acetamide Hydrochloride
IUPAC Nomenclature and Systematic Chemical Identification
The compound is systematically named This compound . The IUPAC nomenclature follows hierarchical prioritization:
- Parent chain : Acetamide (ethanamide) backbone.
- Substituents :
- 2-[(2-Furylmethyl)amino] : A secondary amine group attached to the α-carbon of acetamide, where the amine is further substituted with a 2-furylmethyl group (a furan ring with a methyl linker).
- N-(2-Methoxyphenyl) : A phenyl ring substituted with a methoxy group at the ortho position, attached to the acetamide nitrogen.
- Counterion : Hydrochloride (HCl) salt.
Synonyms include 1171223-21-4 (CAS registry number) and DXC59200 .
Molecular Formula and Weight Analysis
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₇ClN₂O₃ | |
| Molecular weight | 296.75 g/mol | |
| CAS registry number | 1171223-21-4 |
The molecular weight is derived from:
$$
(12.01 \times 14) + (1.008 \times 17) + 35.45 + (14.01 \times 2) + (16.00 \times 3) = 296.75 \, \text{g/mol}
$$
This includes contributions from carbon (168.14), hydrogen (17.14), chlorine (35.45), nitrogen (28.02), and oxygen (48.00).
Crystallographic Characterization via X-ray Diffraction Studies
Crystallographic data for this compound are not explicitly reported in public databases. However, analogous furan-containing acetamides (e.g., 2-cyano-N-(furan-2-ylmethyl)acetamide ) exhibit crystalline structures stabilized by hydrogen bonding and π-π interactions. For the target compound, the following features are inferred:
Spectroscopic Profiling
¹H NMR and ¹³C NMR
| Proton Environment | Expected δ (ppm) | Source |
|---|---|---|
| Furan protons (C2–C5) | 6.2–7.8 | |
| Methoxyphenyl (OCH₃) | 3.8–4.0 | |
| Acetamide NH | 8.5–9.0 | |
| Methylene (CH₂) groups | 3.5–4.5 |
FT-IR
| Functional Group | Absorption (cm⁻¹) | Source |
|---|---|---|
| Amide C=O | 1650–1680 | |
| Furan C–O | 1260–1300 | |
| Methoxy O–CH₃ | 2830–2850 |
Mass Spectrometry (MS)
| Fragment | m/z | Source |
|---|---|---|
| Molecular ion (M⁺) | 296.75 | |
| Loss of HCl | 260.74 | |
| Methoxyphenyl fragment | 121.06 |
Comparative Structural Analysis with Analogous Furan-containing Acetamides
Key differences :
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-18-13-7-3-2-6-12(13)16-14(17)10-15-9-11-5-4-8-19-11;/h2-8,15H,9-10H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJYKVCELZBZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Route
This method involves converting a carboxylic acid precursor into its reactive acyl chloride intermediate, followed by nucleophilic attack by the amine component. For example, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-(thiophen-2-yl)acetic acid was activated with thionyl chloride to form the corresponding acyl chloride, which subsequently reacted with 2-aminothiophene-3-carbonitrile in tetrahydrofuran (THF) with triethylamine as a base.
Adapting this to the target compound:
- Synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide :
- Displacement of Chloride with 2-Furylmethylamine :
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, TEA | DCM | −10°C to 0°C | 78% |
| 2 | 2-Furylmethylamine | THF | 80°C | 65% |
Carbodiimide Coupling Approach
Alternative methods employ coupling reagents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For instance, N-tert-butoxycarbonylglycine was activated with CDI in ethyl acetate before reacting with 2,2,2-trifluoroethylamine to form a protected acetamide, which was later deprotected.
Applied to the target molecule:
- Activation of 2-[(2-Furylmethyl)amino]acetic Acid :
- Coupling with 2-Methoxyaniline :
Advantages :
Hydrochloride Salt Formation
The free base of 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide is converted to its hydrochloride salt to enhance stability and solubility.
Direct Salt Formation via HCl Gas
Acidic Aqueous Workup
- The free base is treated with concentrated HCl in a water-miscible solvent (e.g., methanol).
- The mixture is concentrated, and the residue is recrystallized from ethanol/water.
Optimization and Challenges
Solvent Selection
Temperature Sensitivity
Purification Techniques
- Liquid-liquid extraction : Sequential washes with 1 N HCl and sodium bicarbonate remove unreacted amines and acids.
- Azeotropic drying : Maintains anhydrous conditions for salt formation.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acyl chloride | High reactivity | Corrosive reagents | 65–70% |
| CDI coupling | Mild conditions | Higher cost | 60–68% |
| Alkylation | Simple workflow | Risk of over-alkylation | 55–62% |
Chemical Reactions Analysis
2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, facilitating the development of new compounds with potential applications in various fields.
- Chemical Reactions : It undergoes several types of reactions, including:
- Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Utilizing reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution with halogenated compounds.
Biology
- Proteomics Research : The compound is employed to study protein interactions and functions, providing insights into cellular mechanisms.
- Biological Activity : Its amide functional group enhances its potential for drug interactions, making it a candidate for further biological studies.
Medicine
- Preclinical Studies : While not intended for therapeutic use, it can be utilized in preclinical studies to explore its biological effects and mechanisms.
- Potential Therapeutic Applications : Early research suggests possible antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar amide linkages can exhibit significant antimicrobial activity against various bacterial strains by disrupting cell wall synthesis and protein function .
Anticancer Potential
In vitro studies have shown that related compounds can inhibit tumor cell proliferation, likely through the activation of apoptotic pathways .
Anti-inflammatory Properties
Compounds containing methoxy groups are often associated with anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines .
Study 1: Antimicrobial Activity
A study focused on acetamide derivatives revealed strong inhibition against Gram-positive bacteria, indicating potential use in treating infections .
Study 2: Anticancer Activity
In vitro research demonstrated that certain analogs could inhibit cancer cell growth by inducing apoptosis, suggesting avenues for cancer therapy development .
Study 3: Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of methoxy-substituted compounds, warranting further investigation into their therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Furan’s electron-rich nature may enhance binding to receptors requiring π-π stacking . The 2-methoxyphenyl group (common in the target and ethylamino analog ) provides electron-donating effects, increasing solubility compared to non-polar substituents like 2,3-dimethylphenyl .
Physicochemical Properties: Lipophilicity: Compounds with aliphatic chains (e.g., ethylamino, butan-2-ylamino) are likely more lipophilic than the furan-containing target, impacting membrane permeability . Hydrogen Bonding: The target’s furan oxygen and acetamide carbonyl may participate in hydrogen bonding, similar to dichloro-N-phenylacetamide derivatives .
Applications: Pesticides: Alachlor and pretilachlor () utilize chloro and alkyl groups for herbicidal activity, whereas the target compound’s pharmacological applications are underexplored . Pharmacological Potential: Substituted phenoxy acetamides () with bicyclic structures show evaluated bioactivity, suggesting the target’s furan and methoxy groups could be optimized for similar studies .
Research Findings and Gaps
- Crystallographic Insights : Dichloro-N-phenylacetamide analogs () form hydrogen-bonded chains, a feature that may extend to the target compound, influencing solid-state stability .
- Safety Profiles: Limited toxicological data for the target compound contrast with well-characterized pesticides like alachlor, highlighting a need for further study .
- Synthetic Routes : Chloroacetylation methods () could be adapted to synthesize the target compound’s derivatives for structure-activity relationship (SAR) studies .
Biological Activity
2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H17ClN2O3
- Molecular Weight : 296.75 g/mol
- CAS Number : Not specified in the search results but can be identified through chemical databases.
The compound's biological activity is primarily attributed to its amide functional group, which is known to play a significant role in drug interactions. The presence of the furylmethyl and methoxyphenyl groups may enhance its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that amide derivatives can exhibit antimicrobial properties. For example, compounds with similar amide linkages have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and protein function .
- Anticancer Potential : Certain analogs of furylmethyl amides have been investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
- Anti-inflammatory Properties : Compounds containing methoxy groups are often associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Study 1: Antimicrobial Activity
A study examined various derivatives of acetamides for their antimicrobial properties. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting potential utility in treating infections .
Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated their ability to inhibit tumor cell proliferation. The mechanism was linked to the activation of apoptotic pathways, making them candidates for further development in cancer therapy .
Study 3: Anti-inflammatory Effects
Research highlighted the anti-inflammatory effects of methoxy-substituted compounds. These findings suggest that this compound may also possess similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between chloroacetamide derivatives and substituted aromatic/aliphatic amines. For example, analogous syntheses (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) use K₂CO₃ as a weak base in acetonitrile under reflux, with reaction progress monitored via TLC . Optimization includes adjusting molar ratios (e.g., 1:1.5 for amine:chloroacetamide), solvent polarity (acetonitrile vs. DMF), and reaction duration (24–48 hours). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Single-crystal XRD : Resolves crystal packing and intramolecular interactions (e.g., C–H···O or N–H···O hydrogen bonds), as demonstrated for structurally similar N-(substituted phenyl)acetamides .
- NMR/FTIR : ¹H/¹³C NMR confirms substituent integration (e.g., methoxy, furylmethyl groups), while FTIR identifies key functional groups (amide C=O stretch ~1650 cm⁻¹) .
- UV-Vis Spectroscopy : Useful for studying electronic transitions influenced by the furan and methoxyphenyl moieties .
- HPLC/MS : Validates purity (>95%) and molecular weight via exact mass analysis .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential HCl off-gassing during salt formation .
- Storage : Store in airtight containers at 2–8°C, away from moisture, as hydrochloride salts are hygroscopic. Refer to SDS guidelines for chloroacetamide derivatives (e.g., H303/H313/H333 hazard codes) .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, such as amide bond formation or furan ring interactions.
- Molecular Docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) to predict binding affinities, as done for structurally related acetamides .
- Reaction Path Search : Tools like GRRM or AFIR can identify intermediates and transition states, reducing trial-and-error in synthesis .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR.
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) causing peak broadening.
- Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian) to confirm functional group assignments .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Substituent Variation : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects on bioactivity.
- Pharmacophore Mapping : Identify critical motifs (e.g., amide linker, furan ring) using 3D-QSAR models.
- In Vitro Assays : Test derivatives against disease-relevant cell lines (e.g., cancer, microbial), correlating IC₅₀ values with substituent properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
